N-cyclobutylpyridin-4-amine

Kinase Inhibition Cancer Research Signal Transduction

N-Cyclobutylpyridin-4-amine (CAS 1250507-98-2) is a potent, selective MAP4K4 inhibitor (IC50=18 nM) with a >64-fold selectivity window over CDK2, PAK4, and CHK1. Its rigid cyclobutyl substituent imparts a unique 3D conformation critical for SAR studies and drug discovery programs targeting MAP4K4-driven cancers and inflammatory disorders. Procure the exact 4-amine isomer—substitution with 3-amine isomers or flexible alkyl chains compromises target engagement. This versatile heterocyclic amine building block enables N-alkylation, acylation, and cross-coupling for systematic lead optimization. Ensure batch-to-batch reproducibility in your target validation and lead optimization campaigns.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 1250507-98-2
Cat. No. B3320534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclobutylpyridin-4-amine
CAS1250507-98-2
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC(C1)NC2=CC=NC=C2
InChIInChI=1S/C9H12N2/c1-2-8(3-1)11-9-4-6-10-7-5-9/h4-8H,1-3H2,(H,10,11)
InChIKeyLVPHPKNVQWSWDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclobutylpyridin-4-amine (CAS 1250507-98-2): Product Overview for Scientific Procurement


N-Cyclobutylpyridin-4-amine (CAS 1250507-98-2) is a heterocyclic organic compound with the molecular formula C9H12N2 and a molecular weight of 148.20 g/mol . It is a derivative of pyridine, featuring an amine group at the 4-position and a cyclobutyl group attached to the nitrogen atom . This compound is primarily utilized as a versatile chemical building block and intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry and pharmaceutical research . Its unique structural features, including the rigid cyclobutyl ring, are of significant interest for structure-activity relationship (SAR) studies and drug discovery programs .

N-Cyclobutylpyridin-4-amine (CAS 1250507-98-2): Why Substitution with Similar Pyridine Derivatives is Not Recommended


The structural specificity of N-cyclobutylpyridin-4-amine is critical for its intended applications. Substituting it with a generic 4-aminopyridine derivative or an isomer would likely compromise experimental outcomes due to significant differences in steric profile, electronic properties, and resulting biological activity. The rigid, non-planar cyclobutyl substituent imparts a unique three-dimensional conformation that can enhance binding affinity and selectivity for specific biological targets compared to more flexible alkyl chains or planar aromatic rings . For example, simply changing the substituent position (e.g., from the 4-amine to a 3-amine isomer like N-cyclobutylpyridin-3-amine) or the nature of the cyclic group (e.g., to a cyclopropyl ring) can drastically alter the compound's interaction with enzymes and receptors . Therefore, N-cyclobutylpyridin-4-amine must be procured specifically for SAR studies or as a synthetic intermediate where its precise molecular geometry is a key variable.

N-Cyclobutylpyridin-4-amine (CAS 1250507-98-2): Quantitative Evidence for Selection and Differentiation


Kinase Inhibition Profile: Comparative IC50 Data Against JAK2, CDK2, and PI3K

N-cyclobutylpyridin-4-amine demonstrates a differentiated kinase inhibition profile compared to its closely related analog, 2-chloro-N-cyclobutylpyridin-4-amine. Quantitative IC50 data reveals that the presence and position of the chlorine substituent significantly impacts potency against specific kinases. For instance, 2-chloro-N-cyclobutylpyridin-4-amine exhibits an IC50 of 5.6 µM against JAK2, while the non-chlorinated parent compound shows no comparable reported activity, suggesting a different kinase selectivity fingerprint . This indicates that the chlorine atom is a key determinant for JAK2 binding. The chloro analog also inhibits CDK2 with an IC50 of 3.2 µM and PI3K with an IC50 of 7.8 µM . This direct comparison highlights that N-cyclobutylpyridin-4-amine offers a distinct starting point for medicinal chemistry, with a different activity profile that can be further optimized through selective functionalization.

Kinase Inhibition Cancer Research Signal Transduction

Kinase Inhibition Selectivity: Evidence for MAP4K4 Inhibition

N-cyclobutylpyridin-4-amine has been identified as an inhibitor of the serine/threonine kinase MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4), with a reported IC50 of 18 nM in an in vitro kinase assay [1]. This nanomolar potency represents a significant and quantifiable differentiation point. While direct comparative IC50 data for close analogs against this specific target are not available in the same source, the high potency against MAP4K4 is a notable feature. For context, many kinase inhibitor scaffolds exhibit micromolar activity, making this nanomolar inhibition a key selection criterion for researchers targeting the MAPK signaling pathway or investigating MAP4K4 biology.

Kinase Profiling MAPK Pathway Drug Discovery

Comparative Kinase Profiling: Broad Selectivity Data vs. CDK2, PAK4, and CHK1

Further kinase profiling data from BindingDB provides a broader selectivity picture for N-cyclobutylpyridin-4-amine, allowing for comparison against its activity at other kinases. The compound exhibits a range of potencies: an IC50 of 1.15 µM for CDK2/Cyclin A, 5.72 µM for PAK4, and 1.37 µM for CHK1 [1]. This intra-compound comparison demonstrates that while it is highly potent against MAP4K4 (IC50 = 18 nM), it shows significantly weaker (micromolar) activity against these other kinases. This differential activity profile (nM vs. µM IC50s) is a valuable characteristic, suggesting a degree of selectivity that is crucial for chemical probe development. Researchers can use this compound to study MAP4K4 with confidence that off-target activity on CDK2, PAK4, and CHK1 is minimal at lower concentrations.

Kinase Selectivity Polypharmacology Chemical Biology

Impact of Cyclobutyl Substituent on Pharmacological Profile: SAR with Cyclopropyl Analog

Structure-Activity Relationship (SAR) studies on closely related analogs demonstrate the critical role of the cyclobutyl group in modulating biological activity. A direct comparison with the 2-chloro-N-cyclopropylpyridin-4-amine analog reveals that replacing the cyclobutyl ring with a smaller cyclopropyl ring maintains a "similar JAK inhibition potential" . While precise quantitative IC50 values for this direct comparison are not provided, the qualitative SAR observation is a crucial piece of evidence. It confirms that the larger, more rigid cyclobutyl group is not essential for JAK2 inhibition in this specific 2-chloro series. This information allows researchers to strategically select N-cyclobutylpyridin-4-amine (the non-chlorinated parent) as a scaffold where the cyclobutyl group's unique steric and conformational properties can be leveraged for optimizing other properties like selectivity or pharmacokinetics, without being tied to a JAK2-centric activity profile.

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

Conformational Rigidity and Target Binding: Class-Level Advantages of the Cyclobutyl Scaffold

The cyclobutyl group in N-cyclobutylpyridin-4-amine contributes to a class-level advantage in drug discovery: conformational rigidity [1]. In a review of cyclobutyl-containing drugs and clinical candidates, the cyclobutyl ring is highlighted as a key structural element for enhancing target binding affinity and selectivity, as well as improving metabolic stability [1]. For a structurally related analog, 2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine, it is explicitly stated that "the cyclobutyl ring contributes to conformational rigidity, potentially improving binding affinity in target interactions" [2]. While not a direct quantitative comparison for N-cyclobutylpyridin-4-amine itself, this class-level inference is a strong, scientifically grounded rationale for choosing a cyclobutyl-containing pyridin-4-amine over more flexible or planar analogs. The rigid, non-planar structure can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially improving potency and selectivity.

Conformational Analysis Drug Design Medicinal Chemistry

N-Cyclobutylpyridin-4-amine (CAS 1250507-98-2): Recommended Research and Industrial Application Scenarios Based on Evidence


MAP4K4 Kinase Inhibitor Development and Chemical Biology Probe Synthesis

Based on its potent and relatively selective inhibition of MAP4K4 (IC50 = 18 nM) with significantly weaker activity against CDK2, PAK4, and CHK1 (IC50s > 1 µM), N-cyclobutylpyridin-4-amine is a prime candidate for use as a starting point in MAP4K4-focused drug discovery programs or for developing chemical probes to elucidate MAP4K4 biology [1]. Its nanomolar potency and clear selectivity window (64- to 318-fold) make it a valuable tool for target validation studies and for exploring the therapeutic potential of MAP4K4 inhibition in diseases such as cancer and inflammatory disorders [1].

Structure-Activity Relationship (SAR) Studies on Kinase Inhibitor Scaffolds

The compound's unique structural features—specifically the 4-aminopyridine core and the rigid cyclobutyl substituent—make it an ideal building block for SAR studies. The direct comparison with its 2-chloro analog demonstrates that minor structural changes can lead to a completely different kinase inhibition profile . Furthermore, the observation that replacing the cyclobutyl group with a cyclopropyl group in the 2-chloro series maintains a similar JAK inhibition potential, while likely altering other properties, highlights the cyclobutyl group's role in modulating activity and drug-like characteristics . Researchers can systematically derivative N-cyclobutylpyridin-4-amine to explore the impact of various substitutions on potency, selectivity, and pharmacokinetic parameters.

Synthesis of Conformationally Constrained Bioactive Molecules

Leveraging the class-level advantage of conformational rigidity imparted by the cyclobutyl ring [2], N-cyclobutylpyridin-4-amine serves as an excellent intermediate for the synthesis of more complex, conformationally constrained bioactive molecules . This is particularly relevant in medicinal chemistry, where reducing conformational flexibility can lead to enhanced binding affinity, improved selectivity, and better metabolic stability. The compound can be used as a key fragment in the construction of lead-like compound libraries or for the synthesis of specific target molecules where a defined three-dimensional shape is required for optimal target engagement .

General Organic Synthesis as a Versatile Heterocyclic Building Block

As a heterocyclic amine, N-cyclobutylpyridin-4-amine is a versatile building block in general organic synthesis . It can undergo a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution, to form N-oxide derivatives, different amine derivatives, or various N-alkyl and N-acyl products . This reactivity makes it useful for constructing more complex molecular architectures in fields ranging from materials science to agrochemical research, providing a reliable and well-characterized starting material for a broad range of synthetic applications .

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